molecular formula C15H8Cl3NOS B11126306 3,4-dichloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11126306
M. Wt: 356.7 g/mol
InChI Key: NYFLTRRLZMICNF-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C13H8Cl3NO. It is a member of the benzothiophene family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like N,N’-dimethylformamide at elevated temperatures (around 60°C) to afford the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products depend on the nucleophile used, such as hydroxyl or alkyl groups.

Scientific Research Applications

3,4-dichloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the benzothiophene moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H8Cl3NOS

Molecular Weight

356.7 g/mol

IUPAC Name

3,4-dichloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8Cl3NOS/c16-8-4-6-9(7-5-8)19-15(20)14-13(18)12-10(17)2-1-3-11(12)21-14/h1-7H,(H,19,20)

InChI Key

NYFLTRRLZMICNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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